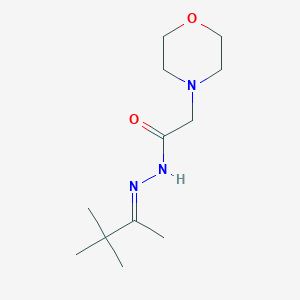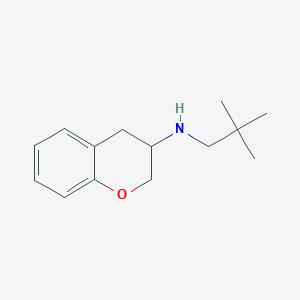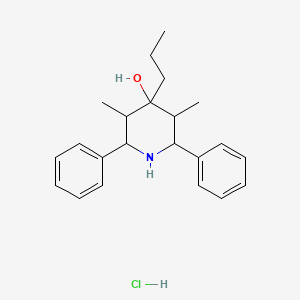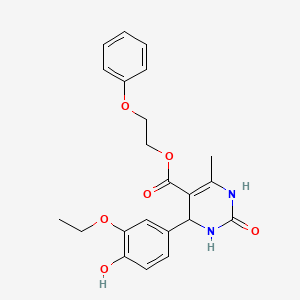
2-(4-morpholinyl)-N'-(1,2,2-trimethylpropylidene)acetohydrazide
説明
2-(4-morpholinyl)-N'-(1,2,2-trimethylpropylidene)acetohydrazide, also known as TMA-2, is a chemical compound that belongs to the class of tryptamines. It was first synthesized in 1991 by a group of researchers led by David E. Nichols. TMA-2 has been found to have various scientific research applications due to its unique chemical properties.
作用機序
The mechanism of action of 2-(4-morpholinyl)-N'-(1,2,2-trimethylpropylidene)acetohydrazide involves its binding to the serotonin 5-HT2A receptor. This binding activates the receptor, leading to the release of neurotransmitters such as dopamine and norepinephrine. This activation also leads to changes in the activity of various brain regions, resulting in altered perception, mood, and cognition.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to increase the release of dopamine and norepinephrine, leading to increased arousal and alertness. This compound has also been found to increase heart rate and blood pressure, as well as cause pupil dilation. These effects are similar to those of other psychedelic drugs, such as LSD and psilocybin.
実験室実験の利点と制限
One advantage of using 2-(4-morpholinyl)-N'-(1,2,2-trimethylpropylidene)acetohydrazide in lab experiments is its high affinity for the serotonin 5-HT2A receptor. This allows researchers to study the effects of tryptamines on this receptor in a controlled setting. However, one limitation is that this compound has not been extensively studied, and its effects on the human body are not well understood. Additionally, the use of this compound in lab experiments requires strict safety precautions due to its potential psychoactive effects.
将来の方向性
There are several future directions for research involving 2-(4-morpholinyl)-N'-(1,2,2-trimethylpropylidene)acetohydrazide. One area of interest is the development of this compound analogs with different chemical properties. These analogs could be used to study the effects of tryptamines on different receptors and brain regions. Another area of interest is the potential therapeutic applications of this compound and other tryptamines. Studies have shown that psychedelic drugs can have therapeutic effects on conditions such as depression and anxiety. Further research is needed to determine the potential therapeutic applications of this compound and other tryptamines.
科学的研究の応用
2-(4-morpholinyl)-N'-(1,2,2-trimethylpropylidene)acetohydrazide has been found to have various scientific research applications. It has been used in studies to investigate the effects of tryptamines on the central nervous system. This compound has been shown to have a high affinity for the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. This receptor is also the target of many psychedelic drugs, such as LSD and psilocybin.
特性
IUPAC Name |
N-[(E)-3,3-dimethylbutan-2-ylideneamino]-2-morpholin-4-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O2/c1-10(12(2,3)4)13-14-11(16)9-15-5-7-17-8-6-15/h5-9H2,1-4H3,(H,14,16)/b13-10+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVSJWVGGHXRCMJ-JLHYYAGUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)CN1CCOCC1)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)CN1CCOCC1)/C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N~2~-acetyl-N~1~-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B3871029.png)
![2-{[4-(dimethylamino)-2-(1-piperidinyl)phenyl]amino}naphthoquinone](/img/structure/B3871034.png)
![N-[2-(3,4-dimethylphenoxy)ethyl]-5-(4-methyl-1-piperazinyl)-2-nitroaniline](/img/structure/B3871038.png)
![5-{4-[2-(1H-imidazol-1-yl)ethoxy]phenyl}-4-phenyl-1H-imidazole](/img/structure/B3871039.png)
![N-[(4-chlorophenyl)sulfonyl]-2-hydroxypropanamide](/img/structure/B3871040.png)


![N-[1-(2-fluorobenzyl)-3-piperidinyl]-N-methylbutanamide](/img/structure/B3871067.png)
![3-[4-(2-fluorophenyl)-1-piperazinyl]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B3871074.png)
![benzaldehyde [1-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]hydrazone](/img/structure/B3871087.png)
![4-[2-chloro-5-(trifluoromethyl)phenyl]-1-methyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3871092.png)
